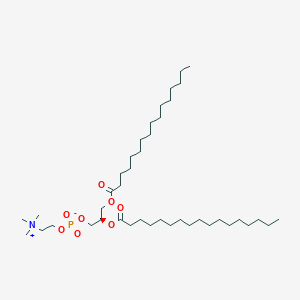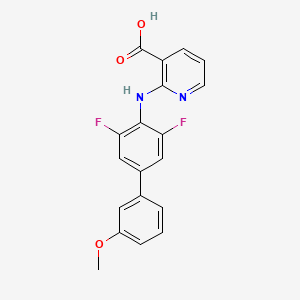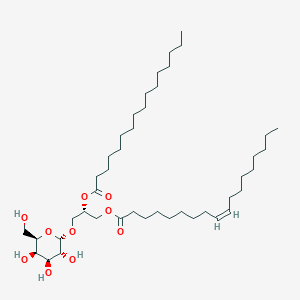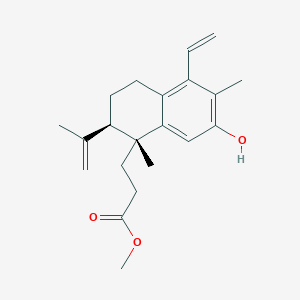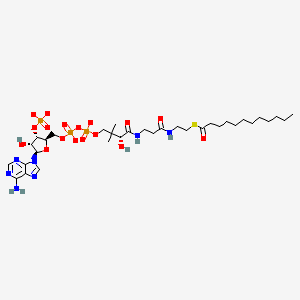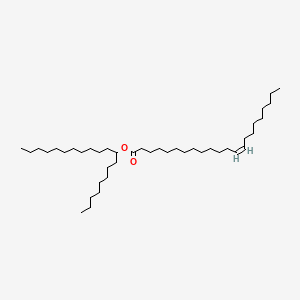![molecular formula C15H18F3N3O3 B1265310 3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)
3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetylpiperidin-4-yl)-N'-[4-(trifluoromethoxy)phenyl]urea is a phenylurea that is urea substituted by 1-acetylpiperidin-4-yl and 4-(trifluoromethoxy)phenyl groups at positions 1 and 3 respectively. It has a role as an EC 3.3.2.10 (soluble epoxide hydrolase) inhibitor.
科学的研究の応用
In Vitro and In Vivo Metabolism Studies
3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea, also known as TPPU, has been extensively studied for its metabolism. It's used in research for modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration. The identification of TPPU metabolites using LC-MS/MS strategies revealed four metabolites (M1–M4), formed through hydroxylation and amide hydrolysis, with notable species differences observed in their formation across liver S9 fractions from different animals. This study aids in translating preclinical pharmacokinetics of TPPU from rats to humans, facilitating potential clinical development of TPPU and other sEH inhibitors (Wan et al., 2019).
EH3 (ABHD9): A New Epoxide Hydrolase Family
A newly identified epoxide hydrolase, EH3, exhibits high turnover with various epoxides and is inhibited by N,N’-disubstituted urea derivatives like 3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea. This compound, initially considered a selective inhibitor of mammalian soluble epoxide hydrolase (sEH), impacts EH3's pharmacological profile, which is crucial given sEH's potential as a drug target (Decker et al., 2012).
Soluble Epoxide Hydrolase Inhibition and Pharmacokinetics
The compound has been explored for its role in inhibiting human and murine soluble epoxide hydrolase (sEH). Its structure-activity relationships were analyzed, showing significant improvements in pharmacokinetic parameters and potency in reducing hyperalgesia in in vivo inflammatory pain models, compared to previous inhibitors (Rose et al., 2010).
Corrosion Inhibition
In addition to its biological applications, this compound has been studied in the field of corrosion inhibition. It showed potential as a corrosion inhibitor for mild steel in acidic solutions, likely due to the adsorption of molecules forming a protective layer on the steel surface (Mistry et al., 2011).
Anti-Cancer Properties
Several studies have investigated its potential as an anti-cancer agent. For instance, it demonstrated potent activity against human chronic myeloid leukemia cell lines and other cancer types by inhibiting the PI3K/AKT signaling pathway (Li et al., 2019), and showed broad-spectrum antiproliferative activity against various cancer cell lines (Al-Sanea et al., 2018).
Anion Receptor
It has also been researched as an anion receptor in aprotic media, showing specific interactions with different anions, which has implications in the field of inorganic chemistry (Amendola et al., 2006).
特性
製品名 |
3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea |
|---|---|
分子式 |
C15H18F3N3O3 |
分子量 |
345.32 g/mol |
IUPAC名 |
1-(1-acetylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C15H18F3N3O3/c1-10(22)21-8-6-12(7-9-21)20-14(23)19-11-2-4-13(5-3-11)24-15(16,17)18/h2-5,12H,6-9H2,1H3,(H2,19,20,23) |
InChIキー |
UAKAZEQUWPXSOS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



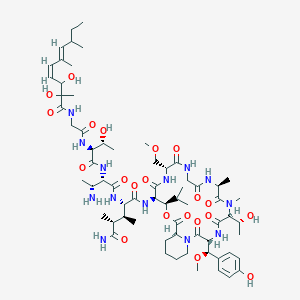

![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![3-[2-(2,6-Dichlorophenyl)-6-quinolyl]-1-hydroxy-1-methoxypropan-2-yl 2,6-dichlorobenzoate](/img/structure/B1265232.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
